ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate
CAS No.: 92869-57-3
Cat. No.: VC17282984
Molecular Formula: C15H18Cl2N2O2
Molecular Weight: 329.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92869-57-3 |
|---|---|
| Molecular Formula | C15H18Cl2N2O2 |
| Molecular Weight | 329.2 g/mol |
| IUPAC Name | ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C15H18Cl2N2O2/c1-2-21-15(20)13-10-18-14-4-3-11(9-12(13)14)19(7-5-16)8-6-17/h3-4,9-10,18H,2,5-8H2,1H3 |
| Standard InChI Key | AAIQFZPANIDUAS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate has the molecular formula C₁₅H₁₈Cl₂N₂O₂ and a molecular weight of 329.2 g/mol. The IUPAC name delineates its substituents:
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Ethyl carboxylate at position 3 of the indole ring
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Bis(2-chloroethyl)amino group at position 5
The indole nucleus contributes aromaticity and π-π stacking potential, while the electron-withdrawing chloroethyl groups enhance electrophilic reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 92869-57-3 |
| Molecular Formula | C₁₅H₁₈Cl₂N₂O₂ |
| Molecular Weight | 329.2 g/mol |
| Functional Groups | Indole, carboxylate, bis(2-chloroethyl)amine |
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves condensing ethyl indole-3-carboxylate with bis(2-chloroethyl)amine under optimized conditions. Key parameters include:
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Temperature: 60–80°C to balance reaction rate and byproduct formation
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Solvent: Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates
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Catalyst: Acidic or basic catalysts depending on reaction mechanism
Yield optimization requires precise stoichiometric control, as excess bis(2-chloroethyl)amine may lead to polysubstitution.
Purification and Characterization
Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation uses:
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¹H/¹³C NMR: To verify substituent positions and purity
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Mass Spectrometry: For molecular ion ([M+H]⁺ at m/z 329.1) and fragmentation pattern analysis
Physicochemical Properties
While experimental data on solubility and stability are scarce, predictions based on structural analogs suggest:
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Lipophilicity: LogP ≈ 2.8 (moderate lipid solubility due to chloroethyl groups)
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Aqueous Solubility: <1 mg/mL at 25°C (limited by aromatic indole core)
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Stability: Susceptible to hydrolysis at extreme pH (>10 or <2) due to ester and amine groups
Comparative Analysis with Related Compounds
Ethyl 5-Amino-1H-Indole-3-Carboxylate
Removing the bis(2-chloroethyl) group (CAS 152213-40-6) reduces molecular weight to 176.17 g/mol and abolishes alkylating potential . This highlights the critical role of chloroethyl substituents in bioactivity.
Complex Indole-Amide Derivatives
Future Research Directions
Pharmacological Profiling
Priority studies should include:
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In vitro 5-LO inhibition assays to quantify IC₅₀ values
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Cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549)
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ADMET profiling to assess intestinal absorption and metabolic stability
Synthetic Modifications
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Ester-to-amide conversion to enhance metabolic stability
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Heterocyclic fusion (e.g., β-carboline formation) to modulate DNA intercalation
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